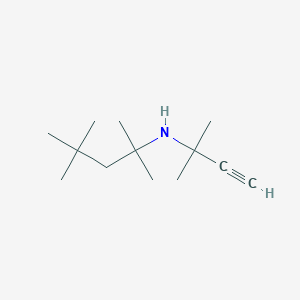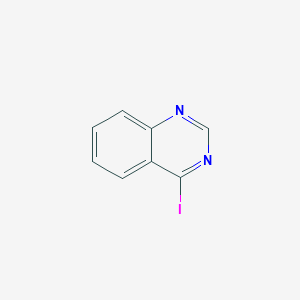
4-Iodoquinazoline
Übersicht
Beschreibung
4-Iodoquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their fused two six-membered aromatic rings, consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the reaction of quinazoline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the incorporation of the iodine atom into the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.
Sonogashira Reaction: Palladium catalyst, copper co-catalyst, and terminal alkyne in the presence of a base (e.g., triethylamine) under inert atmosphere.
Major Products Formed:
Substituted Quinazolines: Depending on the nucleophile used, various substituted quinazolines can be synthesized.
Polysubstituted Derivatives:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Iodoquinazoline and its derivatives often involves the inhibition of specific molecular targets, such as protein kinases. For example, certain derivatives act as dual inhibitors of EGFR and VEGFR, blocking the signaling pathways that promote cancer cell proliferation and angiogenesis . The iodine atom enhances the binding affinity of the compound to the target proteins, thereby increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinazoline: Similar structure but with a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
4-Bromoquinazoline: Contains a bromine atom, offering intermediate reactivity between chloro and iodo derivatives.
4-Fluoroquinazoline: Features a fluorine atom, known for its high electronegativity and unique pharmacological properties.
Uniqueness of 4-Iodoquinazoline: The presence of the iodine atom in this compound imparts distinct chemical reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives. Its larger atomic size and higher polarizability compared to other halogens enhance its ability to participate in various chemical reactions, including cross-coupling and nucleophilic substitution .
Eigenschaften
IUPAC Name |
4-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSRYRNFSYDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper for 2-aryl-4-iodoquinazolines?
A1: The research paper describes a novel synthetic route for 2-aryl-4-iodoquinazolines using a synergistic combination of titanium tetraiodide (TiI4) and trimethylsilyl iodide (TMSI) []. This is significant because:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


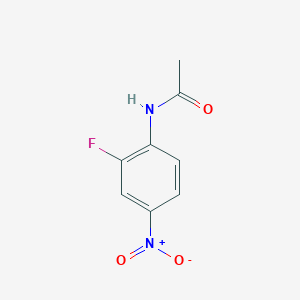
acetate](/img/structure/B1335835.png)

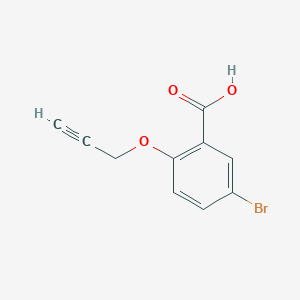
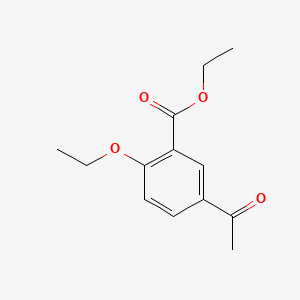
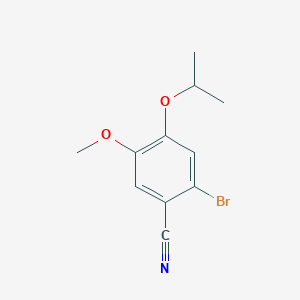
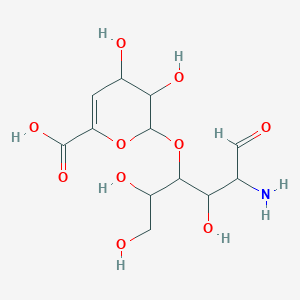

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
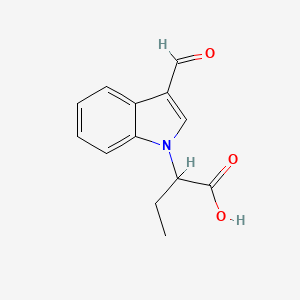
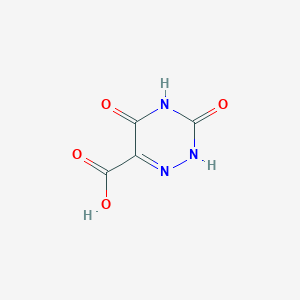
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
